Cas no 2171418-72-5 (2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid)

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a morpholine ring and a carboxylic acid functional group. This compound is primarily utilized in peptide synthesis, where its Fmoc group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide assembly. The morpholine moiety enhances solubility and conformational flexibility, while the carboxylic acid group allows for further functionalization or conjugation. Its stereochemical purity (S-configuration) ensures consistency in chiral peptide sequences. This reagent is particularly valuable in medicinal chemistry and bioconjugation applications, offering precise control over molecular structure and reactivity. High purity and stability make it suitable for demanding synthetic workflows.
2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid structure
2171418-72-5 structure
Product Name:2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid
CAS No:2171418-72-5
MF:C25H28N2O6
MW:452.499627113342
CID:6102099
PubChem ID:165516700
Update Time:2025-10-31

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid
    • 2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholin-2-yl}acetic acid
    • EN300-1504593
    • 2171418-72-5
    • Inchi: 1S/C25H28N2O6/c1-2-22(24(30)27-11-12-32-16(14-27)13-23(28)29)26-25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,2,11-15H2,1H3,(H,26,31)(H,28,29)/t16?,22-/m0/s1
    • InChI Key: NNZNBBAQLOWITC-XLDIYJRPSA-N
    • SMILES: O1CCN(C([C@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1CC(=O)O

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid Pricemore >>

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Additional information on 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid

Recent Advances in the Study of 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid (CAS: 2171418-72-5)

The compound 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid (CAS: 2171418-72-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and drug candidates. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the morpholine ring in its structure makes it particularly valuable for applications in solid-phase peptide synthesis (SPPS) and the development of novel bioactive compounds.

Recent studies have focused on optimizing the synthesis and purification processes of this compound to enhance its yield and purity. Researchers have employed advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to characterize its physicochemical properties and ensure its suitability for downstream applications. The compound's stability under various conditions has also been investigated, revealing its robustness in acidic and basic environments, which is crucial for its use in complex synthetic pathways.

In addition to its synthetic utility, 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid has shown promise in the design of peptide-based drugs targeting specific biological pathways. For instance, its incorporation into peptide sequences has been explored for modulating protein-protein interactions and enzyme inhibition. Recent preclinical studies have demonstrated its potential in oncology, where it has been used to develop inhibitors of key signaling proteins involved in tumor progression.

Furthermore, the compound's role in the development of prodrugs and drug delivery systems has been a subject of active research. Its ability to serve as a linker or spacer in conjugate chemistry has enabled the creation of targeted therapeutics with improved pharmacokinetic profiles. Researchers have also investigated its compatibility with various drug carriers, such as nanoparticles and liposomes, to enhance the delivery and efficacy of therapeutic agents.

In conclusion, the ongoing research on 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholin-2-yl}acetic acid (CAS: 2171418-72-5) underscores its versatility and importance in chemical biology and pharmaceutical sciences. Its applications span from synthetic chemistry to drug development, making it a valuable tool for researchers in these fields. Future studies are expected to further elucidate its potential in novel therapeutic strategies and expand its utility in biomedical applications.

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